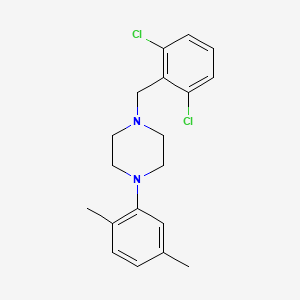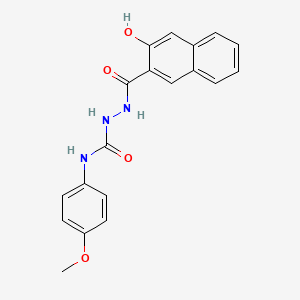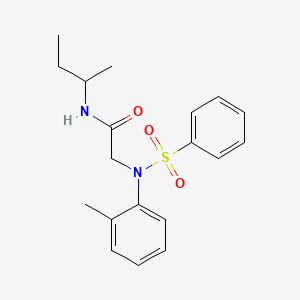![molecular formula C14H25N3O4 B5115436 N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B5115436.png)
N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. It is a potent neurotoxin that has been used to induce Parkinson's disease in animal models. MPTP is also used as a tool in research to study the biochemical and physiological effects of Parkinson's disease and to develop potential treatments for the disease.
作用機序
N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide is metabolized in the brain by monoamine oxidase-B (MAO-B) to produce 1-methyl-4-phenylpyridinium (MPP+), which is taken up by dopamine neurons and causes their degeneration. This results in a loss of dopamine in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide-induced Parkinson's disease in animal models results in a loss of dopamine neurons in the brain, leading to a decrease in dopamine levels. This results in motor symptoms such as tremors, rigidity, and bradykinesia. N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide also induces oxidative stress and inflammation in the brain, which are thought to contribute to the neurodegenerative process.
実験室実験の利点と制限
N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a useful tool for studying Parkinson's disease in animal models. It induces a rapid and reproducible loss of dopamine neurons, which allows researchers to study the disease in a controlled setting. However, N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide-induced Parkinson's disease in animal models does not fully replicate the human disease, and the results obtained from animal studies may not always translate to humans.
将来の方向性
Several future directions for N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide research include:
1. Developing new animal models of Parkinson's disease that more closely replicate the human disease.
2. Studying the long-term effects of N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide-induced Parkinson's disease in animal models.
3. Developing new treatments for Parkinson's disease based on the mechanisms of N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide-induced neurodegeneration.
4. Studying the role of inflammation and oxidative stress in the neurodegenerative process induced by N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide.
5. Exploring the potential use of N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide as a tool for studying other neurodegenerative diseases.
In conclusion, N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a potent neurotoxin that has been extensively studied for its scientific research applications. It is a useful tool for studying Parkinson's disease in animal models and has led to the discovery of several potential treatments for the disease. However, the limitations of N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide-induced Parkinson's disease in animal models must be considered when interpreting the results of research studies.
合成法
N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide can be synthesized through several methods, including the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide) with formaldehyde and a reducing agent such as sodium borohydride. The resulting product is then treated with morpholine and tetrahydrofuran to produce N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide.
科学的研究の応用
N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide is widely used in scientific research to study Parkinson's disease. It is used to induce Parkinson's disease-like symptoms in animal models, which allows researchers to study the biochemical and physiological effects of the disease. This has led to the discovery of several potential treatments for Parkinson's disease.
特性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-N'-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4/c18-13(14(19)16-11-12-3-1-8-21-12)15-4-2-5-17-6-9-20-10-7-17/h12H,1-11H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJMJOKEFJVJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5115358.png)
![methyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)benzoate](/img/structure/B5115366.png)

![N-[2-(3-hydroxy-1-piperidinyl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5115375.png)
![4-{2-[3-(3-pyridinylmethyl)-1,2,4-oxadiazol-5-yl]ethyl}phenol trifluoroacetate (salt)](/img/structure/B5115382.png)

![1-butyryl-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5115396.png)
![N-({[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylpropanamide](/img/structure/B5115401.png)

![N-[3-(4-methoxyphenyl)-1-methylpropyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5115411.png)
![1-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5115413.png)

![3-(2,5-dimethylphenyl)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5115431.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B5115439.png)